

In-depth Technical Guide: Biological Activity of 306Oi10

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Compound of Interest

Compound Name: 306Oi10

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Executive Summary

This technical guide provides a comprehensive overview of the known biological activity and applications of **306Oi10**, a novel branched-chain ionizable lipidoid. **306Oi10** has demonstrated significant potential as a key component of lipid nanoparticles (LNPs) for the potent in vivo delivery of messenger RNA (mRNA). Its unique branched-tail structure enhances its ability to ionize at endosomal pH, facilitating efficient endosomal escape and leading to superior protein expression compared to conventional linear-tailed lipidoids. This document details the physicochemical properties of **306Oi10**, summarizes its in vivo efficacy with quantitative data, provides detailed experimental protocols for its application, and illustrates the key mechanisms and workflows through diagrams.

Physicochemical Properties of 306Oi10

306Oi10 is a synthetic, biodegradable lipidoid designed for nucleic acid delivery.^{[1][2]} Its key physicochemical characteristics are summarized in the table below.

Property	Value	Reference
IUPAC Name	tetrakis(8-methylnonyl) 3,3',3'',3'''- (((methylazanediy))bis(propane -3,1- diyl))bis(azanetriyl))tetrapropio nate	[1][3][4]
CAS Number	2322290-93-5	[3][4]
Molecular Formula	C ₅₉ H ₁₁₅ N ₃ O ₈	[1][3][4]
Molecular Weight	994.58 g/mol	[3]
pKa	6.4	[4][5][6]
Appearance	Light yellow oil	[1]
Solubility	Soluble in Ethanol, DMSO, DMF	[1][4]

Core Biological Activity: In Vivo mRNA Delivery

The primary biological activity of **306Oi10** is its function as a critical component of LNPs for the effective delivery of mRNA to target cells in vivo.[4][7][8] LNPs formulated with **306Oi10** have been shown to predominantly target the liver, transfecting a high percentage of major liver cell types.[4][8]

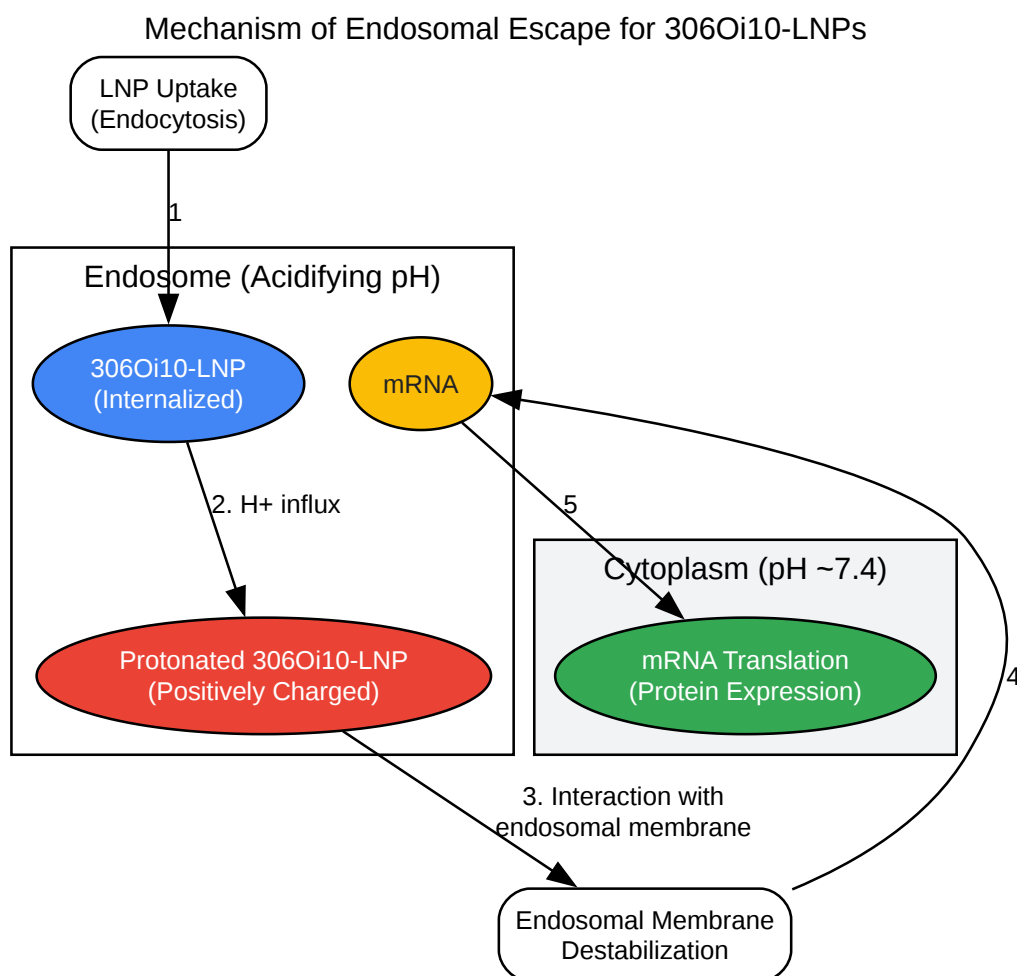
Mechanism of Action: Enhanced Endosomal Escape

The superior performance of **306Oi10**-containing LNPs is attributed to their enhanced ability to facilitate the escape of mRNA from endosomes into the cytoplasm, a critical step for successful protein translation. This process is driven by the branched-tail structure of **306Oi10**, which promotes stronger surface ionization at the acidic pH found in late endosomes (pH ≈ 5.0).[7]

The proposed mechanism involves the following steps:

- Cellular Uptake: LNPs are internalized by cells via endocytosis.

- **Endosomal Acidification:** As the endosome matures, its internal pH decreases.
- **Protonation of 306Oi10:** The ionizable amine groups of **306Oi10** become protonated in the acidic endosomal environment.
- **Membrane Destabilization:** The positively charged **306Oi10** interacts with negatively charged lipids in the endosomal membrane, leading to membrane disruption.
- **mRNA Release:** The destabilized endosomal membrane allows the encapsulated mRNA to be released into the cytoplasm, where it can be translated into protein by the cellular machinery.



[Click to download full resolution via product page](#)Mechanism of **306Oi10**-LNP mediated mRNA delivery.

Quantitative Data: In Vivo Efficacy

The following tables summarize the quantitative data from key in vivo experiments demonstrating the efficacy of **306Oi10**-formulated LNPs.

Table 1: Comparative In Vivo Luciferase Expression

This experiment compared the in vivo luciferase expression in C57BL/6 mice 6 hours after a single intravenous injection of LNPs containing 0.5 mg/kg of firefly luciferase mRNA. **306Oi10** LNPs were compared to LNPs formulated with two benchmark ionizable lipids, DLin-MC3-DMA (MC3) and C12-200.

Ionizable Lipid	Total Luciferase Signal in Liver (relative units)	Fold Increase vs. MC3	Fold Increase vs. C12-200
306Oi10	High	> 3-fold	> 20-fold
DLin-MC3-DMA (MC3)	Moderate	-	~6.7-fold
C12-200	Low	-	-

Data synthesized from Hajj et al., Nano Letters, 2020.

Table 2: Multiplexed In Vivo mRNA Delivery

This experiment demonstrated the capability of **306Oi10** LNPs to co-deliver three different mRNAs in a single formulation to C57BL/6 mice via intravenous injection. The total mRNA dose was 1 mg/kg (0.33 mg/kg of each mRNA).

mRNA Cargo	Target Protein	Site of Expression/Detection	Outcome (6 hours post-injection)
Firefly Luciferase	Luciferase	Liver, Spleen	Significant bioluminescence detected
mCherry	mCherry	Liver, Spleen	Significant fluorescence detected
Erythropoietin (EPO)	Erythropoietin	Serum	>10-fold increase over baseline serum levels

Data synthesized from Hajj et al., Nano Letters, 2020.

Experimental Protocols

The following are detailed protocols for key experiments involving **306Oi10**.

Protocol 1: Formulation of 306Oi10-LNP for mRNA Delivery

This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic mixing method.

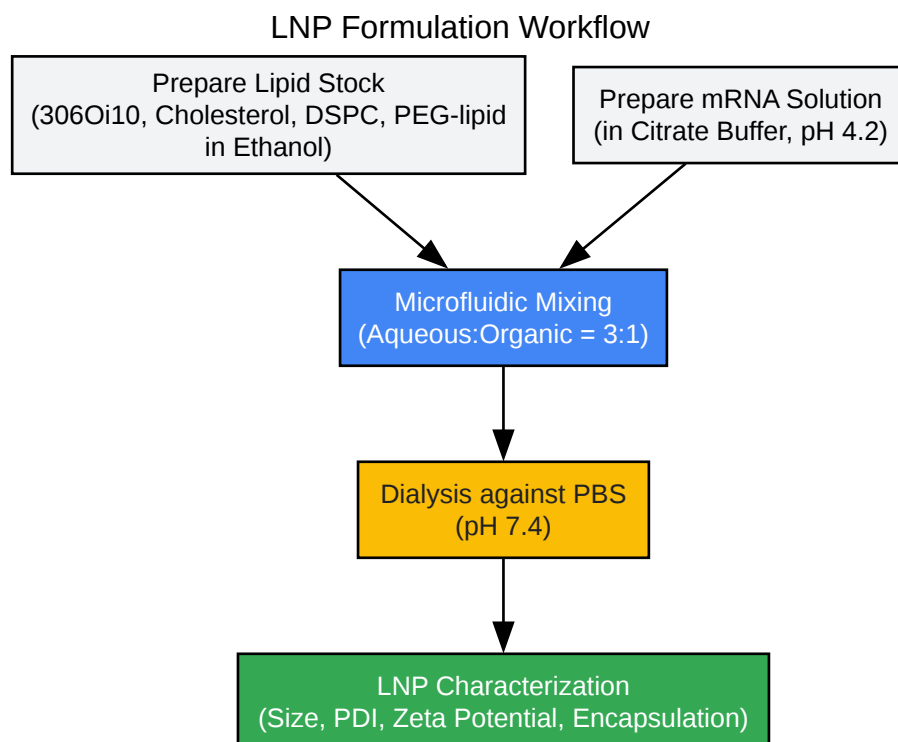
Materials:

- **306Oi10** (in ethanol)
- Cholesterol (in ethanol)
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)
- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000) (in ethanol)
- mRNA (in 10 mM citrate buffer, pH 4.2)

- Ethanol (90% v/v in citrate buffer)
- Phosphate-buffered saline (PBS), pH 7.4
- Microfluidic mixing device

Procedure:

- Prepare Lipid Stock Solution: Prepare a stock solution of **3060i10**, cholesterol, DSPC, and C14-PEG2000 in ethanol at a molar ratio of 50:38.5:10:1.5.
- Prepare mRNA Solution: Dilute the mRNA to the desired concentration in 10 mM sodium citrate buffer (pH 4.2).
- Microfluidic Mixing: a. Set the flow rate ratio of the aqueous phase (mRNA solution) to the organic phase (lipid solution) to 3:1. b. Pump the two solutions simultaneously through the microfluidic mixer to induce nanoparticle self-assembly.
- Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) for at least 90 minutes to remove ethanol and raise the pH.
- Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.



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Workflow for **306Oi10**-LNP formulation.

Protocol 2: In Vivo Luciferase Expression Assay

This protocol details the procedure for assessing in vivo protein expression using luciferase mRNA delivered by **306Oi10**-LNPs.

Materials:

- **306Oi10**-LNPs encapsulating firefly luciferase mRNA
- C57BL/6 mice (female, age-matched)
- D-luciferin, potassium salt
- Sterile Dulbecco's Phosphate-Buffered Saline (DPBS)

- In vivo imaging system (IVIS) or equivalent
- Isoflurane for anesthesia

Procedure:

- Animal Dosing: Administer the **306Oi10**-LNP solution to mice via tail vein injection at the desired mRNA dose (e.g., 0.5 mg/kg).
- Luciferin Preparation: Prepare a fresh, sterile solution of D-luciferin at 15-30 mg/mL in DPBS.
- Substrate Administration: 6 hours post-LNP injection, administer the D-luciferin solution via intraperitoneal injection (typically 150 mg/kg body weight).
- Anesthesia: Anesthetize the mice using isoflurane.
- Bioluminescence Imaging: 10-15 minutes after luciferin injection, place the mice in the in vivo imaging system and acquire bioluminescence images.
- Data Analysis: Quantify the bioluminescent signal (e.g., total flux in photons/sec) from the region of interest (e.g., the liver).

Protocol 3: Serum Erythropoietin (EPO) Quantification

This protocol describes the measurement of secreted EPO in mouse serum following the administration of **306Oi10**-LNPs carrying EPO mRNA.

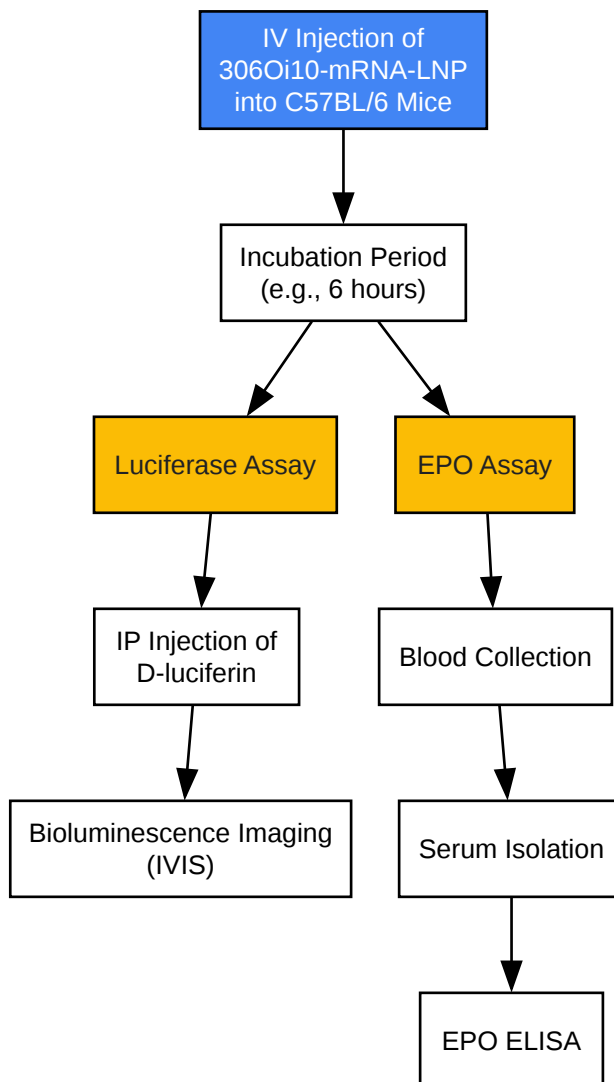
Materials:

- C57BL/6 mice dosed with **306Oi10**-LNPs encapsulating EPO mRNA
- Blood collection tubes (e.g., serum separator tubes)
- Centrifuge
- Mouse EPO ELISA kit
- Microplate reader

Procedure:

- **Blood Collection:** At the desired time point (e.g., 6 hours post-injection), collect blood from the mice via cardiac puncture or other approved method.
- **Serum Isolation:** Dispense the blood into serum separator tubes, allow to clot, and then centrifuge (e.g., at 14,000 rpm for 10 minutes) to separate the serum.
- **ELISA Assay:** a. Perform the mouse EPO ELISA on the collected serum samples according to the manufacturer's instructions. b. This typically involves adding serum samples and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate for color development.
- **Data Analysis:** a. Measure the absorbance at the appropriate wavelength using a microplate reader. b. Calculate the concentration of EPO in the serum samples by comparing their absorbance to the standard curve.

In Vivo Experiment Workflow



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Workflow for in vivo luciferase and EPO assays.

Conclusion

306Oi10 represents a significant advancement in the field of non-viral mRNA delivery. Its branched-tail structure confers enhanced ionization properties at endosomal pH, leading to highly efficient endosomal escape and potent in vivo protein expression, particularly in the liver.

The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to leverage the capabilities of **306Oi10** in their work, paving the way for the development of novel mRNA-based therapeutics.

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